molecular formula C₁₉H₁₆D₅NO₃S B1159505 Deacetyl Racecadotril-d5

Deacetyl Racecadotril-d5

Katalognummer: B1159505
Molekulargewicht: 348.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deacetyl Racecadotril-d5 (C₁₉H₁₆D₅NO₃S, MW: 348.47) is a deuterated derivative of Deacetyl Racecadotril, a key impurity or metabolite of the antidiarrheal drug Racecadotril (CAS 81110-73-8). It is characterized by the absence of an acetyl group compared to Racecadotril-d5 and the incorporation of five deuterium atoms at specific positions . This compound is primarily utilized as a reference standard in pharmaceutical quality control to ensure the purity of Racecadotril during manufacturing and storage . Its deuterated structure enhances analytical detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by reducing metabolic interference and improving signal resolution .

Eigenschaften

Molekularformel

C₁₉H₁₆D₅NO₃S

Molekulargewicht

348.47

Synonyme

N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]-glycine Phenylmethyl Ester-d5

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Racecadotril-d5 (C₂₁H₁₈D₅NO₄S, MW: 390.51)

  • Structural Differences : Racecadotril-d5 retains the acetyl group absent in Deacetyl Racecadotril-d5 and contains five deuterium atoms.
  • Role : As a deuterated analog of the parent drug, it serves as an internal standard in pharmacokinetic studies to track Racecadotril’s absorption and metabolism .
  • Analytical Utility : The higher molecular weight (390.51 vs. 348.47) allows distinct separation in high-performance liquid chromatography (HPLC) .

Deacetyl Racecadotril Disulfide-d10 (C₃₈H₃₀D₁₀N₂O₆S₂, MW: 694.93)

  • Structural Differences : A dimeric disulfide derivative with ten deuterium atoms, significantly larger than Deacetyl Racecadotril-d5.
  • Role : Likely an oxidative byproduct or degradation impurity, critical for stability testing of Racecadotril formulations .
  • Analytical Challenges : Its high molecular weight necessitates specialized MS/MS protocols for detection .

Racecadotril (C₂₁H₂₃NO₄S, MW: 385.48)

  • Structural Differences: The non-deuterated parent compound with an acetyl group.
  • Pharmacological Role : Acts as an enkephalinase inhibitor, reducing intestinal hypersecretion .
  • Comparison : Deacetyl Racecadotril-d5 lacks the acetyl group and therapeutic activity, functioning solely as an analytical marker .

2-Benzylacrylic Acid (Impurity E, CAS 5669-19-2)

  • Structural Differences : A simple carboxylic acid without the thioether or benzyl groups present in Racecadotril derivatives.
  • Role : A process-related impurity in Racecadotril synthesis, monitored to ensure compliance with regulatory limits (e.g., ICH guidelines) .
  • Analytical Differentiation : Lower molecular weight and distinct retention time in reverse-phase HPLC compared to Deacetyl Racecadotril-d5 .

Table 1: Key Properties of Deacetyl Racecadotril-d5 and Related Compounds

Compound Molecular Formula Molecular Weight Role Key Analytical Use
Deacetyl Racecadotril-d5 C₁₉H₁₆D₅NO₃S 348.47 Metabolite/Impurity MS/NMR reference standard
Racecadotril-d5 C₂₁H₁₈D₅NO₄S 390.51 Deuterated parent analog Pharmacokinetic tracking
Deacetyl Racecadotril Disulfide-d10 C₃₈H₃₀D₁₀N₂O₆S₂ 694.93 Oxidative impurity Stability testing
Racecadotril C₂₁H₂₃NO₄S 385.48 Active Pharmaceutical Ingredient Therapeutic agent
2-Benzylacrylic Acid (Impurity E) C₁₀H₁₀O₂ 162.19 Synthesis intermediate Purity monitoring

Q & A

Basic: What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of Deacetyl Racecadotril-d5?

Answer:
Deacetyl Racecadotril-d5, a deuterated analog, requires rigorous characterization using high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) is critical for verifying deuterium placement and structural fidelity. For purity assessment, reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) is recommended, as these methods detect non-deuterated impurities .

Basic: How should researchers design initial in vitro assays to evaluate the biological activity of Deacetyl Racecadotril-d5?

Answer:
Begin with dose-response studies in relevant cell lines (e.g., intestinal or cancer cell models) to assess efficacy. Use standardized assays like MTT for cytotoxicity profiling and ELISA or fluorometric kits to quantify enzymatic activity (e.g., enkephalinase inhibition). Include a non-deuterated control (Racecadotril) to isolate isotope effects. Ensure replicates (n3n \geq 3) and statistical power analysis to mitigate variability .

Advanced: What experimental strategies resolve contradictions in reported cytotoxicity data for Deacetyl Racecadotril-d5 across different cancer cell lines?

Answer:
Contradictions may arise from differences in cell line metabolism, deuterium kinetic isotope effects (DKIE), or assay conditions. To address this:

  • Perform metabolomic profiling to identify cell-specific metabolic pathways affected by DKIE.
  • Standardize assay parameters (e.g., incubation time, serum concentration) across labs.
  • Use isothermal titration calorimetry (ITC) to compare binding affinities between deuterated and non-deuterated forms.
  • Conduct meta-analyses of published data to identify confounding variables (e.g., batch-to-batch variability in compound synthesis) .

Advanced: How can researchers optimize synthetic routes for Deacetyl Racecadotril-d5 to improve isotopic purity and yield?

Answer:

  • Deuterium Source Selection: Use deuterated reagents (e.g., D2_2O, CD3_3OD) at critical synthesis steps to minimize isotopic dilution.
  • Reaction Monitoring: Employ 2^2H NMR or LC-MS to track deuterium incorporation in real time.
  • Purification: Use preparative HPLC with deuterated solvents to isolate high-purity batches (>99% isotopic purity).
  • Quality Control: Validate each batch using orthogonal methods (e.g., HRMS and NMR) to ensure consistency .

Advanced: What methodologies are suitable for investigating the metabolic stability of Deacetyl Racecadotril-d5 in hepatic microsomal assays?

Answer:

  • Incubation Conditions: Use human liver microsomes (HLM) with NADPH regeneration systems. Monitor time-dependent degradation via LC-MS/MS.
  • Isotope Tracing: Compare metabolic profiles of Deacetyl Racecadotril-d5 and its non-deuterated counterpart to identify deuterium-sensitive metabolic pathways.
  • Enzyme Kinetics: Calculate VmaxV_{max} and KmK_m to quantify isotope effects on CYP450-mediated metabolism.
  • Data Interpretation: Apply Michaelis-Menten or Hill equation models to differentiate kinetic vs. thermodynamic isotope effects .

Basic: What safety protocols are critical when handling Deacetyl Racecadotril-d5 in preclinical studies?

Answer:

  • Containment: Use fume hoods and sealed containers to prevent inhalation or dermal exposure.
  • Waste Disposal: Follow NIH guidelines for deuterated compound disposal (e.g., incineration for organic deuterates).
  • Documentation: Maintain Safety Data Sheets (SDS) and adhere to institutional review board (IRB) protocols for animal or cell-based studies .

Advanced: How can computational modeling enhance understanding of Deacetyl Racecadotril-d5’s mechanism of action?

Answer:

  • Molecular Dynamics (MD): Simulate deuterium’s impact on ligand-receptor binding (e.g., enkephalinase) under physiological conditions.
  • Quantum Mechanics (QM): Calculate deuterium’s electronic effects on reaction intermediates.
  • Machine Learning: Train models on structure-activity relationship (SAR) data to predict optimal deuterium substitution sites for enhanced pharmacokinetics .

Basic: What statistical approaches are appropriate for analyzing dose-dependent responses in Deacetyl Racecadotril-d5 studies?

Answer:

  • Nonlinear Regression: Fit dose-response curves using four-parameter logistic (4PL) models.
  • ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Effect Size Calculation: Report Cohen’s dd or Hedges’ gg to quantify biological significance beyond p-values .

Advanced: What strategies validate target engagement of Deacetyl Racecadotril-d5 in complex biological systems?

Answer:

  • Chemical Proteomics: Use activity-based protein profiling (ABPP) with deuterated probes.
  • Isotope-Coded Affinity Tags (ICAT): Quantify target protein binding in deuterated vs. non-deuterated conditions.
  • Cryo-EM/X-ray Crystallography: Resolve deuterium’s structural role in enzyme inhibition .

Advanced: How should researchers address discrepancies in deuterium isotope effects (DIE) observed across in vitro vs. in vivo models?

Answer:

  • Compartmental PK/PD Modeling: Integrate tissue-specific isotope effects into physiologically based pharmacokinetic (PBPK) models.
  • Isotope Ratio Monitoring: Use 2^2H NMR or IRMS to track deuterium retention in vivo.
  • Cross-Species Comparisons: Test rodents vs. non-rodents to isolate species-specific metabolic factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.